Home > Products > Screening Compounds P68820 > 1-(5-bromo-1,3-thiazol-2-yl)piperidine
1-(5-bromo-1,3-thiazol-2-yl)piperidine - 933705-29-4

1-(5-bromo-1,3-thiazol-2-yl)piperidine

Catalog Number: EVT-3568552
CAS Number: 933705-29-4
Molecular Formula: C8H11BrN2S
Molecular Weight: 247.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Activity: Compounds containing thiazole and piperidine rings exhibited activity against bacteria and fungi. [, , ] This suggests the potential for developing novel antimicrobial agents targeting resistant strains.
  • Anticancer Activity: Some derivatives demonstrated potential as anticancer agents, with activity against leukemia cell lines. [, ] Further research could explore their mechanisms of action and efficacy against different cancer types.
  • Antihyperalgesic Activity: A compound containing a trifluoromethylphenyl-acrylamide moiety linked to a piperidine ring showed efficacy in reducing pain sensitivity in rodent models. [] This highlights the potential of exploring similar structures for pain management therapies.
  • CNS Activity: Several compounds containing piperidine rings showed activity in models of anxiety and depression, acting as antagonists or modulators of receptors in the central nervous system. [, , , ] This underscores the potential of this scaffold for developing novel therapies for neurological and psychiatric disorders.

1. N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-4-methylbenzenesulfonamide []

Compound Description: This compound features a pyrimidine ring sulfanyl-bridged to a benzene ring. The pyrimidine ring is substituted with a bromine atom at position 5 and a piperidine group at position 2. The benzene ring is further substituted with a methoxy group at position 4 and connected to a 4-methylbenzenesulfonamide moiety via the position 2 nitrogen atom. This molecule has been studied for its crystal structure and molecular conformation, revealing intramolecular π–π stacking interactions and intermolecular hydrogen bonding patterns [].

2. N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)benzenesulfonamide []

Compound Description: This compound is structurally similar to the previous compound, with the only difference being the absence of the methyl group on the benzenesulfonamide moiety []. Similar to the previous compound, studies on this compound have focused on its crystal structure, intermolecular interactions, and molecular conformations [].

3. N-(2-{[5-Bromo-2-(piperidin-1-yl)pyrimidin-4-yl]sulfanyl}-4-methoxyphenyl)-2,4,6-trimethylbenzenesulfonamide []

Compound Description: This compound is another analogue of the first two compounds, featuring three methyl groups (2,4,6-trimethyl) on the benzenesulfonamide moiety []. Similar to the other two related compounds, research has focused on its crystal structure, highlighting intramolecular π–π stacking interactions and intermolecular hydrogen bonding patterns [].

4. 5-Bromo-4-(3,5-dibromo-2-hydroxyphenyl)-2-(piperidin-1-yl)-1,3-dithiol-2-ylium bromide []

Compound Description: This molecule incorporates a 1,3-dithiole ring system, distinct from the thiazole ring in the target compound. It is substituted with a 3,5-dibromo-2-hydroxyphenyl group at position 4 and a piperidine group at position 2. Additionally, a bromine atom is present at the 5-position of the 1,3-dithiole ring. This compound, synthesized through the bromination of a mesoionic phenolate derivative, has been characterized by X-ray diffraction, revealing its structural features and intermolecular interactions [].

5. 5-Bromo-2-(((2-piperazin-1-yl)ethyl)imino)methyl)phenol []

Compound Description: This compound, a tridentate Schiff base, is utilized as a ligand in the synthesis and characterization of zinc(II) complexes []. It features a phenol ring with bromine substitution at the 5-position and an (((2-piperazin-1-yl)ethyl)imino)methyl group at the 2-position.

6. 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl)ethanone []

Compound Description: Synthesized via a modified Fischer indole synthesis followed by bromoacetylation, this compound features a carbazole scaffold with a bromine atom substituted at the 6-position []. It also has a bromoacetyl group attached to the 1-position of the carbazole ring system. This compound exhibits notable antibacterial activity.

7. 1-bromo-2-(5-bromo-1,2,3-trihydrocyclopenta[b]indole-1-yl)ethanone []

Compound Description: This molecule, similar to the previous compound, features a bromoacetyl group at the 1-position and a bromine atom at the 5-position of a cyclopenta[b]indole scaffold []. The synthesis involves a modified Fischer indole synthesis followed by bromoacetylation, and the compound demonstrates significant antibacterial activity.

8. (5′S)-5′-C-(5-Bromo-2-penten-1-yl)-2′-deoxyribofuranosyl Thymine phosphoramidite []

Compound Description: This compound is a nucleoside analogue with a 5-bromo-2-penten-1-yl substituent at the 5′-position of the deoxyribose sugar []. It has been successfully incorporated into oligodeoxynucleotides and utilized for post-synthesis modifications.

9. N,N’-bis[2-(5-bromo-7-azabenzimidazol-1-yl)-2-oxoethyl]ethylene-1,3-diamine []

Compound Description: This compound consists of two 5-bromo-7-azabenzimidazole units linked by an ethylene-1,3-diamine bridge through amide bonds. It was synthesized from 7-aza-5-bromobenzimidazole and investigated for its effects on human cervix adenocarcinoma cells [].

10. N,N’-bis[2-(5-bromo-7-azabenzimidazol-1-yl)-2-oxoethyl]cyclohexyl-1,2-diamine []

Compound Description: This compound is an analogue of the previous compound, with a cyclohexyl-1,2-diamine bridge instead of an ethylene-1,3-diamine bridge connecting the two 5-bromo-7-azabenzimidazole units []. Like its analogue, it was also synthesized from 7-aza-5-bromobenzimidazole and investigated for its effects on human cervix adenocarcinoma cells.

11. 4-(4-methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine []

Compound Description: This compound features a pyrimido[4,5-b][1,4]thiazine core structure with a morpholine substituent at the 4-position []. It has been synthesized through cyclocondensation reactions involving 5-amino-6-methylpyrimidine-4-thiols and the appropriate α-haloketone.

12. 4-methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine []

Compound Description: This compound incorporates a pyrimido[4,5-b][1,4]thiazine core with a piperidine substituent at the 2-position []. Like the previous compound, it has been synthesized via cyclocondensation reactions of 5-amino-6-methylpyrimidine-4-thiols and the appropriate α-haloketone.

Compound Description: This compound is a non-peptide CCR5 antagonist, characterized by its piperidine ring substituted with a picolinamide moiety and a complex 5-bromo-2-[(4-chlorobenzyl)oxy]benzyl group []. It has been synthesized through a multi-step process involving various reactions like elimination, reduction, and bromination.

14. (2R)-Ethyl 2-(5-bromo-2,3-dioxoindolin-1-yl)propanoate []

Compound Description: This compound features a 5-bromo-2,3-dioxoindoline core structure with an ethyl propanoate group at the 1-position []. Synthesized from an optically active aniline derivative, its structure has been confirmed using various spectroscopic techniques and X-ray diffraction analysis.

15. 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone []

Compound Description: This compound series incorporates a tetrazole ring linked to a piperidine-substituted ethanone moiety []. Synthesized through the reaction of 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine, these compounds have been evaluated for their antimicrobial properties.

16. N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide []

Compound Description: This compound features a 1,3,4-thiadiazole ring with a benzylsulfanyl group at the 5-position and a piperidin-1-yl-acetamide moiety at the 2-position []. The compound's crystal structure reveals intermolecular hydrogen bonding patterns.

17. methanone []

Compound Description: This compound features a piperidine ring attached to a benzoyl group that is further substituted with chlorine, nitro, and trifluoromethyl groups []. It is considered a side product in the synthesis of benzothiazinone derivatives, which are investigated as potential anti-tuberculosis agents.

18. 2-(methylthio)-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidine []

Compound Description: This compound incorporates a pyrimidine ring substituted with a methylthio group at the 2-position, a (1,2,3-triazol-1-yl)methyl group at the 4-position, and a trifluoromethyl group at the 6-position [].

19. 2-amino-4-(1,2,3-triazol-1-yl)methyl-6-(trifluoromethyl)pyrimidine []

Compound Description: This compound is an analogue of the previous compound, with an amino group at the 2-position of the pyrimidine ring instead of a methylthio group []. It also incorporates a (1,2,3-triazol-1-yl)methyl group at the 4-position and a trifluoromethyl group at the 6-position.

20. 6-(4-methanesulfonylphenyl)-5-[4-(2-piperidin-1-yl-ethoxy)phenoxy]naphthalen-2-ol []

Compound Description: This compound is a selective estrogen receptor modulator (SERM) that has been radiolabeled with carbon-14 for pharmacokinetic studies []. It features a naphthalene core with various substituents, including a piperidine ring connected through an ethoxy linker.

21. (Z)-5-[4-(dimethylamino)benzylidene]-2-(piperidin-1-yl)-1,3-thiazolidin-4(5H)-one []

Compound Description: This compound features a thiazolidinone ring with a piperidin-1-yl group at the 2-position and a (dimethylamino)benzylidene moiety at the 5-position [].

22. 6-hydroxy-3-{4-[2-(piperidin-1-yl)ethoxy]phenoxy}-2-(4-methoxyphenyl)benz[b]thiophene hydrochloride []

Compound Description: This compound features a benz[b]thiophene core with a complex substituent at the 3-position that incorporates a piperidine ring linked through an ethoxy bridge []. It exhibits inhibitory activity against diseases associated with estrogen insufficiency.

23. 2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide []

Compound Description: This compound incorporates a thiazole ring substituted with a complex piperidine-containing moiety at the 2-position and an N-isopropylcarboxamide group at the 4-position []. The piperidine ring is further substituted with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl group.

24. (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione []

Compound Description: This compound, also known as BI 1356, is a novel xanthine-based dipeptidyl peptidase 4 (DPP-4) inhibitor []. It features a complex structure incorporating a piperidine ring with an amino group at the 3-position. BI 1356 exhibits potent and long-lasting inhibition of DPP-4, positioning it as a potential therapeutic agent for type 2 diabetes.

25. {4-[bis-(benzo[d][1,3]dioxol-5-yl)methyl]-piperidin-1-yl}(1H-1,2,4-triazol-1-yl)methanone []

Compound Description: This compound, known as JJKK-048, is a highly potent and selective monoacylglycerol lipase (MAGL) inhibitor []. It features a piperidine ring substituted with a triazole-containing moiety and two benzodioxole groups. JJKK-048 exhibits promising analgesic effects in animal models without significant cannabimimetic side effects.

Properties

CAS Number

933705-29-4

Product Name

1-(5-bromo-1,3-thiazol-2-yl)piperidine

IUPAC Name

5-bromo-2-piperidin-1-yl-1,3-thiazole

Molecular Formula

C8H11BrN2S

Molecular Weight

247.16 g/mol

InChI

InChI=1S/C8H11BrN2S/c9-7-6-10-8(12-7)11-4-2-1-3-5-11/h6H,1-5H2

InChI Key

VVMQJNGRRLUFGC-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C2=NC=C(S2)Br

Canonical SMILES

C1CCN(CC1)C2=NC=C(S2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.